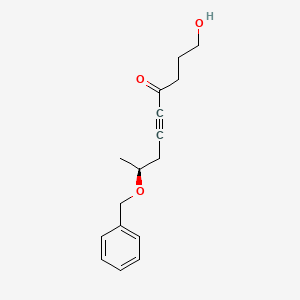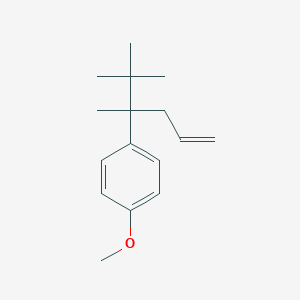
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with a methoxy group and a branched alkyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene can be synthesized through electrophilic aromatic substitution reactionsThe reaction conditions often include the use of strong electrophiles and catalysts to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent reactions to form the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for achieving high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or alcohols.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Electrophiles like bromine, chlorine, and nitronium ions are used in substitution reactions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons or alcohols.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene involves its interaction with molecular targets through various pathways. The methoxy group and the branched alkyl chain play a crucial role in determining the compound’s reactivity and interactions. The compound can act as an electrophile or nucleophile, depending on the reaction conditions and the nature of the interacting species .
Comparación Con Compuestos Similares
1-Methoxy-4-nitrobenzene: Similar structure with a nitro group instead of the branched alkyl chain.
1-Methoxy-4-chlorobenzene: Similar structure with a chlorine atom instead of the branched alkyl chain.
1-Methoxy-4-methylbenzene: Similar structure with a methyl group instead of the branched alkyl chain.
Uniqueness: 1-Methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene is unique due to the presence of the branched alkyl chain, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Propiedades
Número CAS |
502760-14-7 |
|---|---|
Fórmula molecular |
C16H24O |
Peso molecular |
232.36 g/mol |
Nombre IUPAC |
1-methoxy-4-(2,2,3-trimethylhex-5-en-3-yl)benzene |
InChI |
InChI=1S/C16H24O/c1-7-12-16(5,15(2,3)4)13-8-10-14(17-6)11-9-13/h7-11H,1,12H2,2-6H3 |
Clave InChI |
STZZBKVLYJXHME-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(C)(CC=C)C1=CC=C(C=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3,5-Dibromo-4-(4-hydroxy-3,5-dimethylphenoxy)phenyl]acetic acid](/img/structure/B14228966.png)
methanone](/img/structure/B14228968.png)


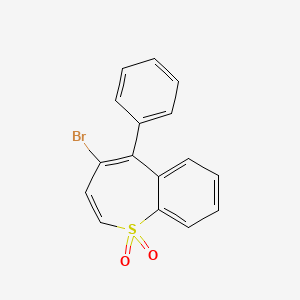
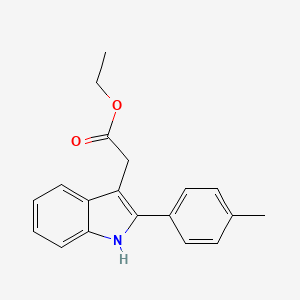
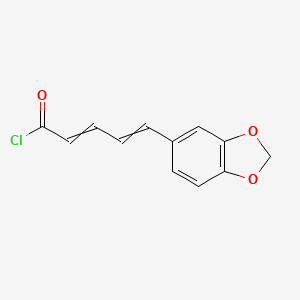
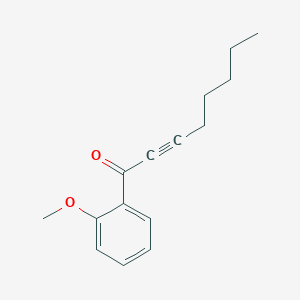
![4-[(4-Methylacridin-9-YL)amino]-N-(1,3-thiazol-2-YL)benzene-1-sulfonamide](/img/structure/B14229008.png)

![3-(3-{[tert-Butyl(dimethyl)silyl]oxy}prop-1-en-1-ylidene)heptan-1-ol](/img/structure/B14229032.png)
![5-({[5-(4-Hydroxyphenyl)pyridin-3-yl]amino}methyl)-2-methoxyphenol](/img/structure/B14229033.png)
